rac-(3R,4S)-1-benzyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
rac-(3R,4S)-1-benzyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid: is a chiral compound with significant interest in the fields of chemistry and pharmacology. This compound features a pyrrolidine ring substituted with a benzyl group and a pyridinyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-1-benzyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation of the pyrrolidine ring can be performed using benzyl halides under basic conditions.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyridinyl group, converting it to a piperidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are frequently used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyrrolidine and pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Serves as a chiral ligand in asymmetric synthesis.
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-1-benzyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- (3R,4S)-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid dihydrochloride
- (3R,4S)-rel-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid
Comparison:
- Structural Differences: The presence of the benzyl group in rac-(3R,4S)-1-benzyl-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid distinguishes it from other similar compounds, which may lack this substituent.
- Chemical Properties: The benzyl group can influence the compound’s reactivity, solubility, and overall chemical behavior.
- Biological Activity: The unique structure of this compound may confer distinct biological activities compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H18N2O2 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
(3S,4R)-1-benzyl-4-pyridin-3-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H18N2O2/c20-17(21)16-12-19(10-13-5-2-1-3-6-13)11-15(16)14-7-4-8-18-9-14/h1-9,15-16H,10-12H2,(H,20,21)/t15-,16+/m0/s1 |
InChI Key |
YXZAZCSMEVXHPI-JKSUJKDBSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CN=CC=C3 |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CN=CC=C3 |
Origin of Product |
United States |
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